4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H5BrClNO. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a benzenecarboximidoyl chloride framework.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride typically involves multi-step reactions
Analyse Chemischer Reaktionen
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy and carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of novel materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride can be compared with similar compounds such as:
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the carboximidoyl chloride group, leading to different chemical behavior.
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the hydroxyl group, which can influence its solubility and reactivity
Eigenschaften
Molekularformel |
C7H4BrClFNO |
---|---|
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H |
InChI-Schlüssel |
JNSXQIJPRDYMEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.